molecular formula C12H13F3N4O4 B2728673 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane CAS No. 341967-79-1

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane

Cat. No. B2728673
CAS RN: 341967-79-1
M. Wt: 334.255
InChI Key: LIMYOJCJMVMSQY-UHFFFAOYSA-N
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Description

“1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane” is a chemical compound with the empirical formula C10H5F3N4O4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of the compound is 302.17 . The SMILES string representation of the compound is FC(C1=CC(N+=O)=C(C(N+=O)=C1)N2C=NC=C2)(F)F . The InChI key is SBQIXEKWOOYYMX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . It does not have a specified flash point . The compound is classified as Acute Tox. 3 Oral according to the GHS classification .

Scientific Research Applications

Synthetic and Medicinal Importance of 1,4-Diazepines

1,4-Diazepines, a category including compounds like 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, are recognized for their broad spectrum of biological activities. The synthetic schemes, reactivity, and biological significance of 1,4-diazepine derivatives have been extensively reviewed. These compounds are associated with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. Their significant biological properties underline their potential utility in pharmaceutical industries, suggesting that 1,4-diazepine derivatives could be explored for developing new therapeutic agents (Rashid et al., 2019).

Environmental Aspects and Degradation Products

The environmental occurrence, fate, and transformation of related benzodiazepines have been studied, indicating the persistence of such compounds in various environments. Although the specific environmental impact of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is not directly mentioned, related research on benzodiazepines like diazepam and their transformation products during water treatment highlight the importance of understanding the environmental behavior of such chemically active molecules. This knowledge can inform the development of strategies for mitigating potential environmental impacts of pharmaceutical and chemical residues (Kosjek et al., 2012).

Synthesis and Application in Organic Chemistry

In organic chemistry, the synthesis and application of diazocarbonyl compounds, closely related to the chemical structure of interest, demonstrate the utility of these compounds in creating complex molecular architectures. The review covering homologation reactions of ketones with diazo compounds, including the synthesis of cyclopropanes and the generation of significant intermediates, underscores the synthetic versatility of diazepanes and related compounds. This synthetic utility extends to the production of various organometallic and heterocyclic compounds, highlighting the broad applicability of diazepane derivatives in chemical synthesis (Candeias et al., 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 . The precautionary statements include P301 + P310 . The compound is also classified as a combustible, acute toxic Cat.3 .

properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O4/c13-12(14,15)8-6-9(18(20)21)11(10(7-8)19(22)23)17-4-1-2-16-3-5-17/h6-7,16H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMYOJCJMVMSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319724
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane

CAS RN

341967-79-1
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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